4-(4-Nitro-3-trifluoromethyl-phenylamino)-cyclohexanol
Overview
Description
4-(4-Nitro-3-trifluoromethyl-phenylamino)-cyclohexanol is a complex organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a phenylamino group attached to a cyclohexanol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitro-3-trifluoromethyl-phenylamino)-cyclohexanol typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the nitration of 3-trifluoromethylphenol to produce 4-nitro-3-trifluoromethylphenol . This intermediate is then subjected to amination reactions to introduce the phenylamino group. The final step involves the cyclization of the intermediate to form the cyclohexanol ring under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Nitro-3-trifluoromethyl-phenylamino)-cyclohexanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, reduction of the nitro group can yield 4-(3-trifluoromethyl-phenylamino)-cyclohexanol, while substitution reactions can introduce different functional groups in place of the trifluoromethyl group.
Scientific Research Applications
4-(4-Nitro-3-trifluoromethyl-phenylamino)-cyclohexanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Nitro-3-trifluoromethyl-phenylamino)-cyclohexanol involves its interaction with specific molecular targets and pathways. The nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to target molecules. These interactions can modulate biological pathways, leading to various effects depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
- 4-Nitro-3-(trifluoromethyl)phenol
- 4-Nitro-3-(trifluoromethyl)aniline
- 4-Nitro-3-(trifluoromethyl)benzene
Uniqueness
4-(4-Nitro-3-trifluoromethyl-phenylamino)-cyclohexanol is unique due to the combination of its functional groups and the cyclohexanol ring. This structure imparts distinct chemical properties and reactivity compared to similar compounds, making it valuable for specific applications in research and industry.
Biological Activity
Overview
4-(4-Nitro-3-trifluoromethyl-phenylamino)-cyclohexanol (CAS No. 1163268-84-5) is a complex organic compound characterized by its unique structural features, including a nitro group, trifluoromethyl group, and a cyclohexanol ring. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry and biochemistry.
The synthesis of this compound typically involves multi-step chemical reactions, starting with the nitration of 3-trifluoromethylphenol to yield 4-nitro-3-trifluoromethylphenol. Subsequent reactions lead to the formation of the cyclohexanol structure. Its chemical properties allow it to participate in various reactions such as oxidation and reduction, making it a versatile intermediate in organic synthesis.
The biological activity of this compound is largely attributed to its interactions with specific biomolecules. The nitro and trifluoromethyl groups enhance its reactivity, allowing it to bind effectively to enzymes and proteins involved in critical cellular pathways. This binding can lead to enzyme inhibition or modulation of signaling pathways, affecting cellular functions .
Cellular Effects
Research indicates that this compound influences various cellular processes, including:
- Enzyme Inhibition : It has been shown to inhibit specific kinases and proteases, which are crucial for cell signaling and protein metabolism.
- Gene Expression Modulation : The compound may alter gene expression patterns, impacting cellular responses to stimuli.
- Metabolic Pathway Interference : It can disrupt metabolic pathways by inhibiting enzymes that regulate metabolic flux, leading to changes in metabolite levels.
Anticancer Activity
A study exploring the anticancer potential of related compounds highlighted the importance of structural modifications in enhancing biological activity. While specific data on this compound is limited, similar nitro-substituted compounds have demonstrated moderate to potent activity against various tumor cell lines, indicating a potential for further investigation into its anticancer properties .
Antimicrobial Properties
Nitro-containing compounds have historically shown broad-spectrum antimicrobial activity. Compounds with similar structures have been evaluated for their effectiveness against M. tuberculosis and other pathogens. Although specific studies on this compound are scarce, its structural analogs have exhibited promising results in inhibiting bacterial growth .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
4-[4-nitro-3-(trifluoromethyl)anilino]cyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O3/c14-13(15,16)11-7-9(3-6-12(11)18(20)21)17-8-1-4-10(19)5-2-8/h3,6-8,10,17,19H,1-2,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZBLAAHJGEMLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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